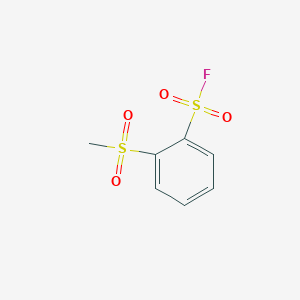

1-Difluoromethylsulfanyl-3-nitro-benzene

Overview

Description

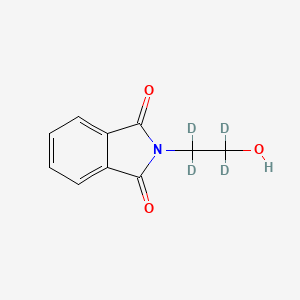

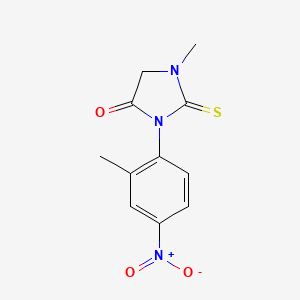

1-Difluoromethylsulfanyl-3-nitro-benzene is a chemical compound with a molecular formula of C7H4F2NO2S. It is a heterocyclic compound that is composed of a benzene ring with an attached difluoromethylsulfanyl group and a nitro group. This compound has a wide range of applications in scientific research and is used for the synthesis of various compounds. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated various synthesis methods and reactivities of compounds related to 1-Difluoromethylsulfanyl-3-nitro-benzene. For instance, the synthesis and nucleophilic aromatic substitution reactions have been explored for producing novel benzenes with disubstitution patterns, highlighting the versatility of these compounds in creating diverse chemical structures (Ajenjo et al., 2016). Similarly, studies on vicarious nucleophilic substitution reactions have offered insights into the efficient synthesis of substituted benzenes, further underscoring the potential of such compounds in synthetic chemistry (Beier et al., 2011).

Material Science and Molecular Engineering

In the field of material science, the applications extend to the design and synthesis of novel materials with specific properties. For example, the development of sulfoxides from certain benzene derivatives has shown potential for creating materials with unique chemical and physical properties, driven by the specific reactivities of these compounds (Rodygin et al., 2011). This research area promises advancements in materials engineering, offering new functionalities for a range of applications.

Anion Transport and Separation Technologies

Furthermore, compounds with similar functionalities have been investigated for their anion transport capabilities, leading to potential applications in separation technologies and membrane science. The modification of benzene derivatives to include electron-withdrawing substituents has shown to significantly enhance their anionophoric activity, suggesting applications in fields ranging from environmental engineering to pharmaceutical sciences (Peng et al., 2016).

Advanced Synthesis Techniques

Additionally, innovative synthesis techniques such as direct electrophilic (benzenesulfonyl)difluoromethylthiolation have been developed, utilizing shelf-stable reagents to introduce valuable substituents into molecules. This methodology opens new avenues for the synthesis of fluoroalkylthiolated compounds, with implications for pharmaceuticals, agrochemicals, and materials science (Ismalaj et al., 2016).

properties

IUPAC Name |

1-(difluoromethylsulfanyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2S/c8-7(9)13-6-3-1-2-5(4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITHTCAMGFKXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Difluoromethylsulfanyl-3-nitro-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

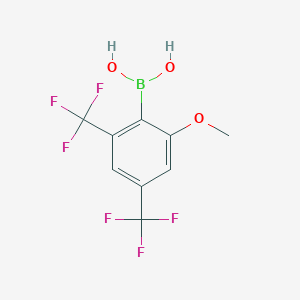

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B1471032.png)

![4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1471045.png)

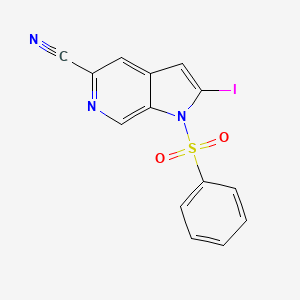

![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)

![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)